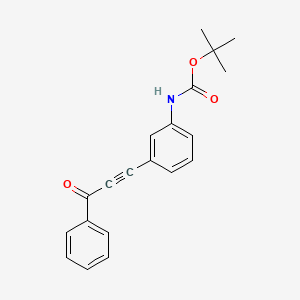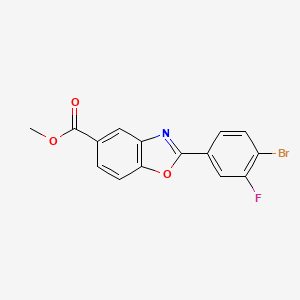
Methyl 2-(4-bromo-3-fluorophenyl)-1,3-benzoxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-bromo-3-fluorophenyl)-1,3-benzoxazole-5-carboxylate is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring fused with a carboxylate group and substituted with bromine and fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-3-fluorophenyl)-1,3-benzoxazole-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-3-fluoroaniline and 2-aminobenzoic acid.
Formation of Benzoxazole Ring: The 4-bromo-3-fluoroaniline is reacted with 2-aminobenzoic acid under acidic conditions to form the benzoxazole ring.
Esterification: The resulting benzoxazole derivative is then esterified using methanol and a suitable catalyst to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as higher temperatures, pressures, and the use of continuous flow reactors to enhance yield and efficiency. The use of advanced purification techniques like recrystallization and chromatography ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-3-fluorophenyl)-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Formation of various substituted benzoxazole derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of 2-(4-bromo-3-fluorophenyl)-1,3-benzoxazole-5-carboxylic acid.
Scientific Research Applications
Methyl 2-(4-bromo-3-fluorophenyl)-1,3-benzoxazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromo-3-fluorophenyl)-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Structures: Interfering with the integrity of cellular membranes or other structures.
Comparison with Similar Compounds
Methyl 2-(4-bromo-3-fluorophenyl)-1,3-benzoxazole-5-carboxylate can be compared with other benzoxazole derivatives, such as:
Methyl 2-(4-chloro-3-fluorophenyl)-1,3-benzoxazole-5-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-(4-bromo-3-methylphenyl)-1,3-benzoxazole-5-carboxylate: Similar structure but with a methyl group instead of fluorine.
Methyl 2-(4-bromo-3-nitrophenyl)-1,3-benzoxazole-5-carboxylate: Similar structure but with a nitro group instead of fluorine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H9BrFNO3 |
|---|---|
Molecular Weight |
350.14 g/mol |
IUPAC Name |
methyl 2-(4-bromo-3-fluorophenyl)-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C15H9BrFNO3/c1-20-15(19)9-3-5-13-12(7-9)18-14(21-13)8-2-4-10(16)11(17)6-8/h2-7H,1H3 |
InChI Key |
WTBUUULKVJRAKN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl][2-(3-fluorophenyl)hydrazinylidene]ethanenitrile](/img/structure/B14112609.png)
![2-(3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)-N-(o-tolyl)acetamide](/img/structure/B14112625.png)
![1,7-dimethyl-9-(4-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14112629.png)
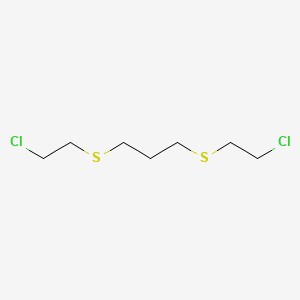
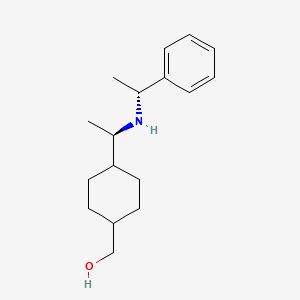
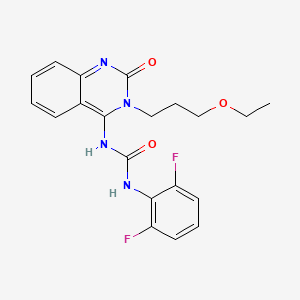
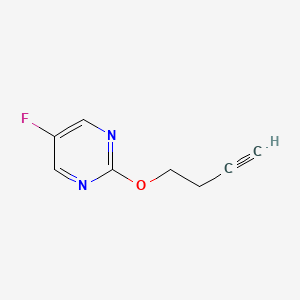


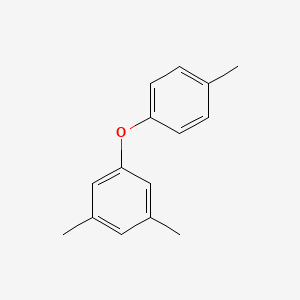
![1-(3-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112686.png)
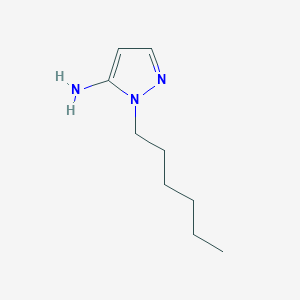
![3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B14112693.png)
